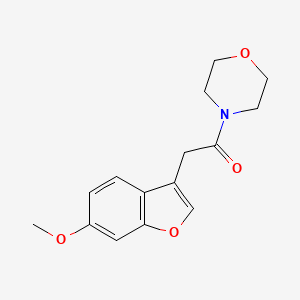
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDP is a heterocyclic compound that contains a pyridine ring and a thiophene ring. The compound has been synthesized using different methods, and its properties and applications have been extensively studied.
科学研究应用
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone has been studied for its potential applications in different fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells and to have a synergistic effect when combined with other anticancer drugs. In material science, this compound has been used as a building block for the synthesis of organic semiconductors and polymers. In organic synthesis, this compound has been used as a versatile intermediate for the synthesis of various heterocyclic compounds.
作用机制
The mechanism of action of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. This compound has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This compound has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects depending on the concentration and the target molecule. This compound has been shown to induce apoptosis, a programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane. In addition, this compound has been shown to affect the release of neurotransmitters in the brain, leading to changes in behavior and mood.
实验室实验的优点和局限性
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone has several advantages for lab experiments, including its high yield and purity, its stability, and its versatility as an intermediate for the synthesis of other compounds. However, this compound also has some limitations, including its toxicity at high concentrations, its limited solubility in some solvents, and its potential side effects on living organisms.
未来方向
The potential applications of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone in different fields suggest several future directions for research. In medicinal chemistry, future studies could focus on the development of more potent and selective anticancer, antifungal, and antibacterial agents based on this compound. In material science, future studies could focus on the synthesis of new organic semiconductors and polymers using this compound as a building block. In organic synthesis, future studies could focus on the development of new synthetic routes and strategies for the synthesis of heterocyclic compounds using this compound as an intermediate.
合成方法
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone can be synthesized using different methods, including the Hantzsch reaction, the Gewald reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or ammonium acetate in the presence of a catalyst. The Gewald reaction involves the reaction of a ketone, an α-haloketone, and a thiourea in the presence of a base. The Biginelli reaction involves the reaction of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. The synthesis method used depends on the availability of starting materials and the desired yield and purity of the product.
属性
IUPAC Name |
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c18-16(15-8-11-19-12-15)17-9-6-14(7-10-17)13-4-2-1-3-5-13/h1-6,8,11-12H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJOSMRDGJRKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)






![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)

![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide](/img/structure/B7480586.png)
![3-(4-Chlorophenyl)-5-[(5-nitrothiazol-2-yl)mercapto]-1,2,4-triazole](/img/structure/B7480608.png)
![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7480618.png)
![N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7480621.png)